
mechanism of action of lysergide D-tartrate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lysergide tartrate

CAS No.: 32426-57-6

Cat. No.: S534179

Get Quote

Pharmacology and Mechanism of Action

Lysergide D-tartrate is a pharmaceutically optimized form of lysergide (LSD), which is a synthetic

ergotamine belonging to the class of serotonergic, or classic, psychedelics [1] [2].

Core Mechanism: It acts as a partial agonist at human serotonin-2A (5-HT2A) receptors in the
central nervous system [1] [3] [2]. Its hallucinogenic and potential therapeutic effects are linked to this

agonist activity [2].
Additional Receptor Activity: The pharmacology is complex, with affinity for a range of other

serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and some activity at dopamine and
norepinephrine receptors, though the 5-HT2A partial agonism is considered primary for its

psychedelic effects [3] [2].
Formulation: MM120 is developed as an orally disintegrating tablet (ODT) using Catalent's Zydis

ODT technology. This formulation aims to provide more rapid absorption, improved bioavailability, and
reduced gastrointestinal side effects compared to conventional oral forms [1].

The diagram below summarizes the core molecular mechanism of action.
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Lysergide D-tartrate acts as a partial agonist at the 5-HT2A receptor, triggering downstream signaling

through the Gq protein pathway.

Clinical Development and Efficacy Data
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MindMed's MM120 is in late-stage clinical development. The Phase 2b trial (MMED008) in GAD

demonstrated strong, sustained efficacy from a single dose [4] [5] [6].

Table 1: Key Efficacy Outcomes from Phase 2b Study (MMED008) at 100 µg Dose vs. Placebo [4] [5]

[6]

Assessment Scale Timepoint
Placebo Adjustment
(Least-Squares Mean)

P-value
Clinical
Response/Remission

HAM-A (Primary

Endpoint)

Week 4 -7.6 points <0.0004 --

HAM-A (Key

Secondary)

Week 12 -7.7 points <0.003 65% response, 48%

remission

MADRS (Depressive

Symptoms)

Week 12 -6.4 points ≤0.05 --

CGI-S (Illness

Severity)

Week 12 Improved from 4.8 to 2.2 <0.004 --

Table 2: Dose-Response Relationship at Week 4 (Primary Endpoint) [4]

MM120
Dose

Adjusted Mean Difference in HAM-A vs. Placebo
(points)

Statistical Significance (vs.
Placebo)

25 µg -1.2 Not Significant

50 µg -1.8 Not Significant

100 µg -5.0 p ≤ 0.05

200 µg -6.0 p ≤ 0.05

The program has advanced to Phase 3 based on these results.

GAD Studies: Voyage and Panorama trials are ongoing [1].
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MDD Study: The Emerge trial is also underway, investigating MM120 for major depressive disorder,

with topline data anticipated in late 2026 [1].

Experimental Protocol Overview

The following workflow summarizes the design of the pivotal Phase 2b trial (MMED008), which serves as a

key reference for clinical investigation of lysergide D-tartrate [4].
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Workflow of the Phase 2b trial (MMED008) demonstrating a double-blind, placebo-controlled design with

independent endpoint assessment.
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Key Methodological Details [4]:

Design: Multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
Participants: 198 adults (aged 18-74) with a primary DSM-5 diagnosis of moderate-to-severe GAD

(HAM-A score ≥20). The full analysis set included 194 participants.
Intervention: Single oral dose of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or placebo. Participants

were washed out from all anxiolytic and antidepressant medications prior to dosing.
Session Management: Dosing occurred in a monitored clinical setting. Participants were provided

with standardized music and eyeshades. Dosing Session Monitors (DSMs) were present for safety
and functional needs, but psychotherapy was explicitly prohibited by the protocol to isolate drug

effects.
Blinding and Endpoint Assessment: To mitigate bias, DSMs were prohibited from conducting

efficacy assessments. Primary and secondary outcomes (HAM-A, CGI-S, MADRS) were evaluated by
independent, blinded central raters.

Safety and Tolerability Profile

In clinical trials, MM120 was generally well-tolerated [4] [5] [6].

Adverse events were typically mild to moderate, transient, and occurred almost exclusively on the
dosing day.

The most common adverse events were consistent with the known acute effects of LSD and showed
a clear dose-dependent relationship.

Table 3: Common Adverse Events (Incidence ≥40% in 100 µg or 200 µg groups) on Dosing Day [4]

Adverse Event
Incidence (100 µg
Group)

Incidence (200 µg
Group)

Incidence
(Placebo)

Visual Perceptual
Changes

92.5% 100% 10.3%

Nausea 40.0% 60.0% 7.7%

Headache 35.0% 27.5% 23.1%

Research and Development Status

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://finance.yahoo.com/news/journal-american-medical-association-jama-150500932.html
https://www.pharmacytimes.com/view/lsd-d-tartrate-receives-breakthrough-therapy-designation-from-fda-for-generalized-anxiety-disorder
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Lysergide D-tartrate's development is supported by significant regulatory recognition.

Breakthrough Therapy Designation: The U.S. FDA granted this designation for GAD in March 2024
based on the Phase 2b results [6] [7].

Innovation Passport: The U.K. Medicines and Healthcare products Regulatory Agency (MHRA) also
granted an Innovation Passport for GAD, facilitating the development path in the U.K. [1].

Practical Research Considerations

For researchers in the field, several aspects of the existing data are noteworthy:

The minimal psychotherapeutic support model used in the MMED008 study distinguishes it from
many other psychedelic development programs and has major implications for treatment scalability

and cost [6].
The significant improvement in MADRS scores (a depression scale) in a GAD population highlights

the transdiagnostic potential of this mechanism and the high comorbidity between GAD and MDD [1]
[5].

The dose-response relationship was clearly established, with 100 µg identified as the optimal dose
for Phase 3 development, providing a crucial benchmark for future studies [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. MindMed Announces First Patient Dosed in Phase 3 Emerge Study of... [ir.mindmed.co]

2. sciencedirect.com/topics/medicine-and-dentistry/ lysergide [sciencedirect.com]

3. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

4. Single Treatment With MM120 ( Lysergide ) in Generalized Anxiety... [pubmed.ncbi.nlm.nih.gov]

5. Journal of the American Medical Association (JAMA) Publishes Results... [finance.yahoo.com]

6. LSD D - Tartrate Receives Breakthrough Therapy ... | Pharmacy Times [pharmacytimes.com]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.pharmacytimes.com/view/lsd-d-tartrate-receives-breakthrough-therapy-designation-from-fda-for-generalized-anxiety-disorder
https://www.medscape.com/viewarticle/lsd-based-medication-gad-receives-fda-breakthrough-status-2024a10004hf
https://ir.mindmed.co/news-events/press-releases/detail/178/mindmed-announces-first-patient-dosed-in-phase-3-emerge-study-of-mm120-in-major-depressive-disorder-mdd
https://www.pharmacytimes.com/view/lsd-d-tartrate-receives-breakthrough-therapy-designation-from-fda-for-generalized-anxiety-disorder
https://ir.mindmed.co/news-events/press-releases/detail/178/mindmed-announces-first-patient-dosed-in-phase-3-emerge-study-of-mm120-in-major-depressive-disorder-mdd
https://finance.yahoo.com/news/journal-american-medical-association-jama-150500932.html
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://www.smolecule.com/products/s534179?utm_src=pdf-custom-synthesis
https://ir.mindmed.co/news-events/press-releases/detail/178/mindmed-announces-first-patient-dosed-in-phase-3-emerge-study-of-mm120-in-major-depressive-disorder-mdd
https://www.sciencedirect.com/topics/medicine-and-dentistry/lysergide
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/lysergide
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://finance.yahoo.com/news/journal-american-medical-association-jama-150500932.html
https://www.pharmacytimes.com/view/lsd-d-tartrate-receives-breakthrough-therapy-designation-from-fda-for-generalized-anxiety-disorder
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


7. LSD-Based Med for Anxiety Receives FDA Breakthrough Status [medscape.com]

To cite this document: Smolecule. [mechanism of action of lysergide D-tartrate]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b534179#mechanism-of-action-of-

lysergide-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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